molecular formula C12H10FNO2 B7641514 1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate

1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate

Cat. No. B7641514
M. Wt: 219.21 g/mol
InChI Key: ZACOYKYPPQOOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects.

Mechanism of Action

1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate binds irreversibly to GABA-AT, leading to the inhibition of the enzyme and subsequent accumulation of GABA in the brain. This results in increased inhibitory neurotransmission, which can have various therapeutic effects depending on the specific disorder being treated.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This can have various effects on neuronal activity and behavior, depending on the specific disorder being treated. For example, in epilepsy, increased inhibitory neurotransmission can help prevent seizures, while in addiction, it can help reduce drug craving and relapse.

Advantages and Limitations for Lab Experiments

One advantage of 1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate is its high selectivity for GABA-AT, which minimizes off-target effects. It also has a long half-life, allowing for sustained inhibition of GABA-AT. However, its irreversible binding to the enzyme can make it difficult to reverse its effects if necessary. Additionally, its potency and selectivity can make it challenging to study in vivo, as high doses may be required to achieve therapeutic effects.

Future Directions

There are several potential future directions for research on 1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate. One area of interest is its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another area of interest is the development of more potent and selective GABA-AT inhibitors, which may have improved therapeutic efficacy and fewer side effects. Finally, further research is needed to better understand the long-term effects of this compound on brain function and behavior.

Synthesis Methods

1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate can be synthesized through a multi-step process starting with commercially available reagents. The synthesis involves the formation of a cyclopropyl alkyne intermediate, which is then coupled with a fluoropyridine carboxylate to form this compound. The final product is purified through column chromatography and characterized through various analytical techniques.

Scientific Research Applications

1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have demonstrated its efficacy in animal models of epilepsy, anxiety, depression, and addiction. Clinical trials have also been conducted to evaluate its safety and efficacy in humans, particularly in the treatment of cocaine addiction and epilepsy.

properties

IUPAC Name

1-cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-2-11(8-3-4-8)16-12(15)9-5-10(13)7-14-6-9/h1,5-8,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACOYKYPPQOOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CC1)OC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.